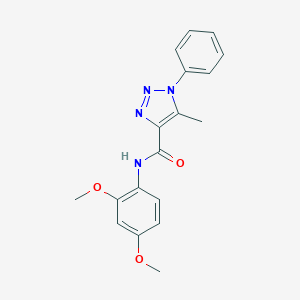

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide

Beschreibung

N-(2,4-Dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a phenyl group at the N1 position, a methyl group at C5, and a 2,4-dimethoxyphenyl moiety attached via the carboxamide group. This structure combines aromaticity, hydrogen-bonding capacity (via the carboxamide), and lipophilic methoxy substituents, which may influence solubility, stability, and biological interactions.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIMSSVMBWYTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide typically involves the formation of the triazole ring through cyclization reactions. One common method involves the reaction of 2,4-dimethoxyaniline with appropriate reagents to form the triazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.

Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key Observations :

- Triazole vs.

- Substituent Effects : The 2,4-dimethoxyphenyl group (common in and ) increases hydrophilicity compared to purely aromatic substituents (e.g., phenyl or fluorophenyl in ). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability .

Key Observations :

- Triazole Synthesis : Carboxamide-linked triazoles (e.g., ) are typically synthesized via coupling agents like EDCI/HOBt, yielding ~60–70% after purification . This aligns with methods for analogous triazoles ().

- Dimethoxyphenyl Incorporation : The 2,4-dimethoxyphenyl group is introduced via reductive cyclization () or direct substitution (), suggesting flexibility in synthetic routes for the target compound.

Physicochemical Properties

- Lipophilicity : Methoxy groups (logP ~1.0 per group) reduce lipophilicity compared to halogens (e.g., fluorine in ) or methyl groups. The target compound’s dimethoxyphenyl moiety may balance solubility and membrane penetration .

- Melting Points : Triazole carboxamides with rigid substituents (e.g., fluorophenyl in ) show higher melting points (~170°C) than less polar analogs (~130°C) . The target’s dimethoxyphenyl group may similarly elevate melting points.

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, a carboxamide group, and two methoxy-substituted phenyl groups. Its molecular formula is , with a molecular weight of 342.36 g/mol. The presence of the triazole moiety is significant as it is associated with various biological activities.

The biological activity of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound may also act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Anticancer Activity

Research indicates that triazole derivatives possess significant anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK pathways .

Antimicrobial Properties

Triazoles are well-known for their antifungal and antibacterial activities. N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide has shown promising results against several microbial strains. In vitro studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic fungi .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity has been observed in various animal models where triazole derivatives reduced inflammation markers significantly .

Case Studies and Research Findings

- Anticancer Study : A study involving N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide showed a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this triazole derivative exhibited superior activity against fungal strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antifungal agents .

- Toxicological Assessment : A toxicological evaluation revealed that high doses did not result in significant hepatotoxicity or nephrotoxicity in animal models, suggesting a favorable safety profile for further development .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.